Synthesis pathways for 2-(Methylcarbamoyl)phenylboronic Acid.
Synthesis pathways for 2-(Methylcarbamoyl)phenylboronic Acid.
An In-Depth Technical Guide to the Synthesis of 2-(Methylcarbamoyl)phenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(Methylcarbamoyl)phenylboronic acid (CAS No. 874459-85-5) is a versatile bifunctional organic compound that has garnered significant interest among researchers in medicinal chemistry and materials science.[1] Its structure, featuring a phenylboronic acid moiety ortho to a methylcarbamoyl group, makes it a valuable building block in organic synthesis. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds.[2][3] The adjacent amide functionality can act as a directing group in its synthesis and offers a handle for further molecular elaboration or for influencing the molecule's physicochemical properties through hydrogen bonding.
This guide provides an in-depth exploration of the primary synthetic pathways to 2-(Methylcarbamoyl)phenylboronic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a critical analysis of the underlying chemical principles and experimental choices that ensure successful and reliable synthesis.
Core Synthetic Strategies: A Retrosynthetic Analysis
Two principal retrosynthetic disconnections dominate the strategic approach to 2-(Methylcarbamoyl)phenylboronic acid. Each pathway offers distinct advantages and challenges related to starting material availability, reaction conditions, and scalability.
-
Pathway A: Directed ortho-Metalation (DoM) . This is the most direct approach, leveraging the inherent directing ability of the N-methylcarbamoyl group to functionalize the C-H bond at the ortho position of N-methylbenzamide.
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Pathway B: Palladium-Catalyzed Borylation . This strategy involves the synthesis of a pre-functionalized precursor, 2-bromo-N-methylbenzamide, followed by a palladium-catalyzed cross-coupling reaction to introduce the boronic acid group.
Pathway A: Synthesis via Directed ortho-Metalation (DoM)
The Directed ortho-Metalation (DoM) strategy is a powerful technique for the regioselective functionalization of aromatic rings.[4] The N-methylcarbamoyl group is an effective Directed Metalation Group (DMG) because the lone pairs on its oxygen and nitrogen atoms can chelate to a strong organolithium base, directing deprotonation specifically to the adjacent ortho position.[5][6] The resulting aryllithium intermediate is then trapped with a boron electrophile.
Mechanistic Workflow
The process begins with the deprotonation of N-methylbenzamide at the ortho position using a strong, sterically hindered base like sec-butyllithium (s-BuLi) at low temperatures. The subsequent addition of a trialkyl borate, such as triisopropyl borate, forms a boronate complex. An acidic aqueous workup then hydrolyzes this complex to yield the final 2-(Methylcarbamoyl)phenylboronic acid.
Caption: Directed ortho-Metalation (DoM) Pathway.
Experimental Protocol: DoM
Materials:
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N-Methylbenzamide
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sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
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N,N,N',N'-Tetramethylethylenediamine (TMEDA)
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Triisopropyl borate (B(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-methylbenzamide (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.2 M solution).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (1.2 equiv) followed by the dropwise addition of s-BuLi (1.2 equiv) over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution typically turns a deep color. Stir the reaction mixture at -78 °C for 1 hour.[7]
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Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then warm slowly to room temperature overnight.
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Workup and Isolation: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the pH is ~1-2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid is often purified by trituration or recrystallization from an ethyl acetate/hexanes mixture to afford 2-(Methylcarbamoyl)phenylboronic acid as a white solid.
Expertise & Causality
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Choice of Base: s-BuLi is used over n-BuLi as it is more basic and less nucleophilic, which favors deprotonation over addition to the amide carbonyl. TMEDA is added to break up the s-BuLi aggregates and increase its basicity, facilitating a cleaner and faster lithiation.[6]
-
Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the highly reactive aryllithium intermediate, preventing side reactions such as the anionic Fries rearrangement.[6]
-
Boron Electrophile: Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which helps to minimize the formation of over-borylated byproducts.
Pathway B: Synthesis via Palladium-Catalyzed Borylation
This pathway involves a two-step sequence starting from 2-bromobenzoic acid. First, the precursor 2-bromo-N-methylbenzamide is synthesized.[8] Subsequently, a Miyaura borylation reaction is employed to convert the carbon-bromine bond into a carbon-boron bond, yielding the desired product after hydrolysis.[9]
Mechanistic Workflow
The synthesis begins with the amidation of 2-bromobenzoic acid to form 2-bromo-N-methylbenzamide. This intermediate then undergoes a palladium-catalyzed cross-coupling with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The reaction cycle involves oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the diboron species, and reductive elimination to yield the arylboronate ester. A final hydrolysis step provides the boronic acid.
Caption: Palladium-Catalyzed Miyaura Borylation Pathway.
Experimental Protocol: Miyaura Borylation
Part 1: Synthesis of 2-Bromo-N-methylbenzamide [8]
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Acid Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂, 1.5 equiv) to 2-bromobenzoic acid (1.0 equiv) and heat the mixture at 70 °C for 2 hours. Remove the excess thionyl chloride under reduced pressure.
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Amidation: Dissolve the crude 2-bromobenzoyl chloride in anhydrous dichloromethane (DCM). Cool to 0 °C and add a solution of methylamine (2.0 M in THF, 2.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Workup: Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over MgSO₄, filter, and concentrate to yield 2-bromo-N-methylbenzamide, which can be used in the next step, often without further purification.
Part 2: Palladium-Catalyzed Borylation [2][9][10]
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Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-N-methylbenzamide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Reaction: Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M). Seal the reaction vessel and heat the mixture at 80-90 °C for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Hydrolysis: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate. The crude pinacol ester can be directly hydrolyzed by dissolving it in a THF/water mixture and adding an acid (e.g., 2 M HCl), then stirring vigorously for 4-6 hours.
-
Purification: Extract the product into ethyl acetate. Wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by recrystallization as described in Pathway A.
Expertise & Causality
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Choice of Base: Potassium acetate (KOAc) is a crucial choice. It is a weak base that is effective in the catalytic cycle but is not strong enough to significantly promote the competing Suzuki-Miyaura cross-coupling between the newly formed boronate ester and the starting aryl bromide, which would lead to an undesired biaryl impurity.[2][9]
-
Catalyst System: Pd(dppf)Cl₂ is a robust and widely used precatalyst for cross-coupling reactions. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently.
-
Inert Conditions: The reaction must be run under an inert atmosphere (nitrogen or argon) as the Pd(0) active species is sensitive to oxygen.
Product Characterization
The identity and purity of the synthesized 2-(Methylcarbamoyl)phenylboronic acid should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence and integration of aromatic and methyl protons.
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¹³C NMR: To identify all unique carbon atoms in the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight (178.98 g/mol ).[1]
-
Melting Point: To assess purity.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A: Directed ortho-Metalation | Pathway B: Pd-Catalyzed Borylation |
| Starting Material | N-Methylbenzamide | 2-Bromobenzoic Acid |
| Number of Steps | 1 (One-pot) | 2-3 (Amidation, Borylation, Hydrolysis) |
| Key Reagents | s-BuLi (pyrophoric), Trialkyl borate | Pd catalyst, Diboron reagent, KOAc |
| Reaction Conditions | Cryogenic (-78 °C), strictly anhydrous | Elevated temperature (80-90 °C), inert atm. |
| Potential Impurities | Di-borylated species, regioisomers | Biaryl homocoupling product, residual halide |
| Scalability | Challenging due to cryogenics and handling of organolithiums | More amenable to large-scale synthesis |
| Advantages | High atom economy, direct C-H functionalization | Milder conditions (non-pyrophoric), good functional group tolerance |
| Disadvantages | Requires pyrophoric reagents and very low temperatures | Higher cost (Pd catalyst), potential for biaryl side products[2] |
Conclusion
Both the Directed ortho-Metalation (DoM) and the Palladium-Catalyzed Miyaura Borylation pathways represent viable and robust methods for the synthesis of 2-(Methylcarbamoyl)phenylboronic acid.
-
The DoM pathway is elegant and highly atom-economical, offering a direct route from a simple starting material. Its primary drawbacks are the operational demands of using pyrophoric organolithium reagents and cryogenic temperatures, which can pose challenges for large-scale production.
-
The Miyaura Borylation pathway is often preferred in industrial and drug discovery settings due to its milder conditions, broader functional group tolerance, and greater scalability. While it involves more synthetic steps and the cost of a palladium catalyst, the operational simplicity and predictability often outweigh these factors.
The choice between these two core strategies will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and cost considerations. Both pathways, when executed with care, provide reliable access to this important synthetic building block.
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